molecular formula C18H9ClF3N3O5S B5961391 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5961391
M. Wt: 471.8 g/mol
InChI Key: BDGKLCLXEJAIDG-UHFFFAOYSA-N
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Description

5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including nitration, halogenation, and condensation reactions. The final step involves the condensation of the intermediate with a thioxodihydropyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles such as amines or thiols for substitution, and acids or bases for condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted derivatives.

Scientific Research Applications

5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H

Properties

IUPAC Name

5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N3O5S/c19-11-6-8(5-10-15(26)23-17(31)24-16(10)27)1-3-13(11)30-14-4-2-9(18(20,21)22)7-12(14)25(28)29/h1-7H,(H2,23,24,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKLCLXEJAIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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